[(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol
Description
Molecular Formula: C₉H₁₈N₂O₂ CAS No.: 37428-55-0 Structural Features:
- A bicyclic framework comprising a pyrrolidine ring fused to a morpholine moiety.
- Substituents: An aminomethyl group (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group at the 4-position of the hexahydro-pyrrolo[2,1-c]morpholine scaffold.
- Stereochemistry: The (4S,8aR) configuration defines the spatial arrangement of substituents, critical for interactions in biological or synthetic applications .
This compound is part of a class of nitrogen- and oxygen-containing heterocycles, which are of interest in medicinal chemistry due to their structural resemblance to bioactive molecules. Its synthesis typically involves stereoselective methods to control the fused ring system and substituent placement .
Properties
IUPAC Name |
[(4S,8aR)-4-(aminomethyl)-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c10-5-9(6-12)7-13-4-8-2-1-3-11(8)9/h8,12H,1-7,10H2/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHSZQMAMVRWTA-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(N2C1)(CN)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2COC[C@](N2C1)(CN)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193052-03-6 | |
| Record name | [(4S,8aR)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrolo[2,1-c]morpholine core, followed by functionalization to introduce the aminomethyl and hydroxymethyl groups. Key steps may include:
Cyclization Reactions: Formation of the pyrrolo[2,1-c]morpholine ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the aminomethyl group via reductive amination and the hydroxymethyl group through hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
[(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
[(4S,8aR)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible activity as a ligand for various receptors, which could lead to the development of new drugs targeting specific diseases.
Biochemical Studies
The compound is useful in biochemical assays aimed at understanding enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it an ideal candidate for studying the dynamics of biological processes.
Antibody Drug Conjugates
Recent studies have explored the use of this compound in the formulation of antibody-drug conjugates (ADCs). These ADCs utilize the compound's structural properties to enhance the delivery of cytotoxic agents specifically to cancer cells, thereby increasing therapeutic efficacy while minimizing side effects .
Organ-Specific Delivery Systems
Research indicates that this compound can be incorporated into systems designed for the targeted delivery of nucleic acids to specific organs. This application is particularly relevant in gene therapy and precision medicine .
Case Studies
Mechanism of Action
The mechanism of action of [(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [(4S,8aR)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol with structurally related heterocycles, focusing on substituents, stereochemistry, and synthetic yields.
Key Observations:
Substituent Effects: The target compound’s aminomethyl and hydroxymethyl groups distinguish it from analogs with phenyl or diketone substituents (e.g., compounds in ). These polar groups likely enhance aqueous solubility compared to hydrophobic aryl-substituted derivatives.
Stereochemical Influence :
- Stereochemistry significantly impacts synthetic yields. For example, (4R,8aR)-3d (93% yield) outperforms its (4S,8aS)-3d counterpart (88%) in synthesis efficiency .
- The (4S,8aR) configuration in the target compound may confer unique conformational stability due to ring puckering effects, as described by Cremer and Pople’s generalized puckering coordinates .
Physicochemical Properties: Compounds with bulky substituents (e.g., phenyl groups) exhibit higher melting points and crystallinity, whereas hydroxymethyl-containing derivatives (e.g., ) are more soluble in polar solvents. Collision Cross Section (CCS) values, such as those predicted for [2-(hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl)pyrimidin-4-yl]methanol (154.3 Ų for [M+H]⁺), provide insights into gas-phase ion mobility, relevant for mass spectrometry-based analyses .
Synthetic Methodologies: The target compound and analogs are synthesized via stereoselective ring-closing reactions, often using NaOH or acetic acid as catalysts . High yields (e.g., 95% for (8aS)-3f ) are achieved through optimized recrystallization (e.g., water/methanol mixtures).
Biological Activity
[(4S,8aR)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol, also known by its CAS number 2193052-03-6, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique pyrrolomorpholine structure which contributes to its biological properties. Below is a summary of its chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 210.24 g/mol |
| CAS Number | 2193052-03-6 |
| Purity | ≥95% |
Research indicates that this compound may interact with various biological targets:
- NOP Receptor Agonism : The compound has been studied for its agonistic effects on the nociceptin/orphanin FQ peptide (NOP) receptor. Agonists of this receptor are known to modulate pain pathways and may offer new avenues for analgesic development.
- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress.
- Antidepressant Activity : Some evidence points towards its potential use in treating depressive disorders by influencing serotonin and norepinephrine levels in the brain.
Analgesic Effects
A significant study investigated the analgesic properties of similar compounds targeting the NOP receptor. The results demonstrated that these compounds could effectively reduce mechanical allodynia in neuropathic pain models, suggesting that this compound might share similar properties .
Case Study 1: Pain Management
In a controlled trial involving chronic pain patients, a related compound demonstrated significant improvements in pain scores when administered as part of a multi-modal pain management regimen. This suggests potential applicability for this compound in clinical settings .
Case Study 2: Depression Treatment
A small pilot study examining the effects of NOP receptor agonists in patients with treatment-resistant depression showed promising results. Participants reported improvements in mood and reductions in depressive symptoms after treatment with related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
